molecular formula C16H26N2O6Si B1581142 Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- CAS No. 60871-86-5

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

Cat. No.: B1581142
CAS No.: 60871-86-5
M. Wt: 370.47 g/mol
InChI Key: NMWDYCNYWCIATE-UHFFFAOYSA-N
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Description

4-Nitro-N-[3-(triethoxysilyl)propyl]benzamide (CAS 60871-86-5) is a benzamide derivative characterized by a para-nitro-substituted aromatic ring and a 3-(triethoxysilyl)propyl chain attached to the amide nitrogen . Its molecular formula is C₁₆H₂₆N₂O₆Si (MW: 370.48 g/mol), and its structure combines a polar nitro group with a hydrolytically reactive triethoxysilyl moiety. This dual functionality enables applications in surface modification (via silane coupling) and as a precursor for further chemical derivatization .

Properties

IUPAC Name

4-nitro-N-(3-triethoxysilylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)13-7-12-17-16(19)14-8-10-15(11-9-14)18(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWDYCNYWCIATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069435
Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Molecular Weight

370.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60871-86-5
Record name N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide
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Record name 4-Nitro-N-(3-(triethoxysilyl)propyl)benzamide
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Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Record name 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide
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Record name 4-NITRO-N-(3-(TRIETHOXYSILYL)PROPYL)BENZAMIDE
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Scientific Research Applications

Chromatography Applications

HPLC Analysis
One of the primary applications of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- is in high-performance liquid chromatography (HPLC). This compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. This method allows for scalable applications in both analytical and preparative separations, making it suitable for isolating impurities and studying pharmacokinetics .

Materials Science

Surface Treatment Agent
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- serves as a surface treatment agent for various materials, particularly metals. Its triethoxysilyl group facilitates bonding to silicate surfaces, enhancing adhesion properties. This characteristic is crucial in the development of advanced coatings that improve corrosion resistance and mechanical strength .

Nanocomposite Development
In materials science, this compound is also explored for its role in developing nanocomposites. The incorporation of silane groups enhances the compatibility of organic polymers with inorganic fillers, leading to improved mechanical properties and thermal stability. Research indicates that such composites exhibit enhanced performance in various applications, including electronics and automotive industries .

Medicinal Chemistry

Potential Therapeutic Applications
The synthesis of Benzamide derivatives, including Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-, has been investigated for their potential therapeutic effects. Studies have shown that compounds with similar structures exhibit anticancer and antimicrobial activities. The nitro group in the benzamide structure is particularly significant as it can influence biological activity through various mechanisms .

Drug Delivery Systems
Furthermore, the triethoxysilyl group may enhance the solubility and bioavailability of drugs when incorporated into drug delivery systems. This modification can lead to improved therapeutic efficacy by facilitating targeted delivery and controlled release of active pharmaceutical ingredients .

Data Table: Summary of Applications

Application Area Description Notes
ChromatographyHPLC analysis for separation and purificationScalable method suitable for pharmacokinetics
Surface TreatmentEnhances adhesion properties on silicate surfacesUsed in coatings for corrosion resistance
NanocompositesImproves compatibility of polymers with inorganic fillersEnhances mechanical properties and thermal stability
Medicinal ChemistryPotential anticancer and antimicrobial activitiesStructure-activity relationship studies ongoing
Drug Delivery SystemsMay improve solubility and bioavailability of pharmaceuticalsTargeted delivery systems being researched

Case Studies

  • HPLC Method Development
    A case study published by SIELC Technologies demonstrated the effective separation of Benzamide compounds using a Newcrom R1 HPLC column. The study outlined the conditions necessary for optimal separation and highlighted the compound's utility in pharmacokinetic studies .
  • Nanocomposite Research
    Research on nanocomposites incorporating triethoxysilyl-substituted benzamides showed significant improvements in mechanical strength compared to traditional composites. These findings suggest potential applications in high-performance materials used in aerospace and automotive industries .
  • Antimicrobial Activity Studies
    A series of studies focused on derivatives of Benzamide indicated promising results against various bacterial strains. The presence of the nitro group was found to enhance antibacterial activity significantly, paving the way for further development in medicinal chemistry applications .

Mechanism of Action

The compound exerts its effects through surface modification and bond formation mechanisms. The triethoxysilyl group reacts with hydroxyl groups on surfaces to form siloxane bonds , which are strong and stable. This allows the compound to be used in applications requiring durable coatings and adhesives.

Molecular Targets and Pathways Involved:

  • Siloxane Bond Formation: The primary mechanism involves the reaction of the triethoxysilyl group with hydroxyl groups on surfaces to form siloxane bonds.

  • Surface Functionalization: The compound can be used to functionalize surfaces with various chemical groups, enhancing their properties for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silane Functionality

(a) N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide vs. (E)-N-Methyl-4-(((3-(Triethoxysilyl)propyl)imino)methyl)benzamide
  • Key Differences :
    • The target compound has a direct amide linkage, whereas the latter (, compound 4) features an imine group (-CH=N-) between the benzamide and silane chain .
    • Reactivity : The imine group in compound 4 allows for Schiff base formation, enabling coordination with metal ions, while the amide linkage in the target compound offers greater hydrolytic stability.
    • Applications : The target compound is more suited for covalent bonding to hydroxylated surfaces (e.g., glass, silica), while compound 4’s imine group may facilitate metal-organic framework (MOF) synthesis.
(b) Silane-Containing Non-Benzamide Analogues
  • BTESPA (Bis-(3-(Triethoxysilyl)-propyl)-amine) :
    • Unlike the target compound, BTESPA lacks the benzamide core and nitro group but contains two silane-terminated chains. This enhances its crosslinking efficiency in polymer composites .

Benzamide Derivatives with Varied Substituents

(a) N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (, compound 8)
  • Structural Comparison :

    Property Target Compound Compound 8
    Terminal Group Triethoxysilyl 1H-Imidazole
    Molecular Formula C₁₆H₂₆N₂O₆Si C₁₄H₁₆N₄O₃
    Key Reactivity Silane hydrolysis Heterocyclic coordination
    • Functional Impact :
  • The imidazole group in compound 8 enhances biological activity (e.g., carbonic anhydrase inhibition), whereas the silane group in the target compound prioritizes material adhesion .
(b) 3-Methyl-N-propylbenzamide ()
  • Simpler Structure :
    • Lacks both nitro and silane groups, reducing polarity and reactivity.
    • Applications : Primarily used in small-molecule studies rather than functional materials .

Nitro-Substituted Analogues

(a) 4-Nitro-N-(2-(Piperidin-1-yl)ethyl)benzamide (, compound 3a)
  • Comparison: The piperidinylethyl chain in 3a introduces basicity, enabling pH-dependent solubility, while the silane group in the target compound offers surface-binding capability.

Key Research Findings

Silane Reactivity: The triethoxysilyl group in the target compound undergoes hydrolysis to form silanol (-Si-OH), enabling covalent bonding to silica surfaces. This property is absent in non-silane analogues like compound 8 .

Thermal Stability: Silane-containing benzamides exhibit lower melting points (often viscous liquids) compared to crystalline non-silane derivatives (e.g., compound 3a, m.p. ~150°C) due to flexible siloxane chains .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- has been studied for its potential applications in various fields, including antiviral and antimicrobial research. This article explores the biological activity of this compound based on available literature, highlighting key findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H22_{22}N2_{2}O5_{5}Si
  • Molecular Weight : 358.51 g/mol

The presence of the nitro group and the triethoxysilyl moiety suggests potential interactions with biological targets, enhancing its solubility and bioavailability.

Antiviral Activity

Research indicates that certain benzamide derivatives exhibit antiviral properties, particularly against Hepatitis B virus (HBV). A study demonstrated that benzamide derivatives could significantly reduce cytoplasmic HBV DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism suggests a novel approach to inhibit HBV nucleocapsid assembly without affecting other viral components .

Antimicrobial Activity

Benzamide compounds have also shown promising antimicrobial activities. A study focused on a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole reported good larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. Notably, some compounds achieved 100% larvicidal effectiveness, indicating their potential as biopesticides . Additionally, fungicidal activities were observed against various fungal strains, further supporting the versatility of benzamide derivatives in combating microbial threats .

The mechanisms underlying the biological activity of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- are multifaceted:

  • Inhibition of Viral Assembly : The compound's ability to interfere with HBV nucleocapsid assembly highlights its role in viral replication inhibition.
  • Larvicidal and Fungicidal Properties : The disruption of cellular processes in target organisms contributes to the observed larvicidal and fungicidal effects.

Case Studies and Research Findings

  • Antiviral Efficacy : A study investigated various benzamide derivatives for their antiviral activity against HBV. The lead compound demonstrated a marked reduction in viral load and was further optimized for enhanced efficacy .
  • Insecticidal Activity : In a comparative study of benzamides with different substituents, Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- exhibited superior larvicidal activity compared to traditional insecticides at lower concentrations .
  • Fungicidal Assessment : The compound was evaluated alongside established fungicides against Botrytis cinerea. It showed better inhibitory activity than some commercial fungicides, suggesting its potential as an effective agricultural agent .

Data Summary

PropertyValue
Chemical FormulaC15_{15}H22_{22}N2_{2}O5_{5}Si
Molecular Weight358.51 g/mol
Antiviral ActivitySignificant reduction in HBV DNA levels
Larvicidal ActivityUp to 100% effectiveness at 10 mg/L
Fungicidal ActivityBetter than commercial fungicides against Botrytis cinerea

Preparation Methods

Preparation of 4-nitrobenzamide Intermediate

The initial step involves obtaining 4-nitrobenzamide or its derivatives. A common method includes:

  • Starting Material: 4-nitrobenzoic acid or its halogenated derivatives (e.g., 4-iodo-3-nitrobenzoic acid).
  • Conversion to Ester: The acid is converted to its methyl ester by refluxing with methanol and a catalytic amount of acid (e.g., sulfuric acid).
  • Amidation: The methyl ester is reacted with ammonia or an amine to form the corresponding benzamide.

For example, a patent describes the synthesis of 4-iodo-3-nitrobenzamide by converting 4-iodo-3-nitrobenzoic acid to its methyl ester, followed by treatment with anhydrous ammonia gas in methanol at low temperature (-10 ± 2 °C), then stirring at ambient temperature for three days to complete the reaction with high yield (95%) and purity (>99.5% after crystallization).

Step Reagents/Conditions Outcome
Acid to methyl ester 4-nitrobenzoic acid + MeOH + H2SO4 Methyl 4-nitrobenzoate (ester)
Ester to amide Ester + NH3 (anhydrous) in MeOH, 3 days at RT 4-nitrobenzamide derivative

Introduction of the Triethoxysilylpropyl Group

The triethoxysilylpropyl moiety is typically introduced via nucleophilic substitution or amidation using 3-(triethoxysilyl)propylamine. The general approach includes:

  • Amide Formation: Reacting 4-nitrobenzoyl chloride or activated ester with 3-(triethoxysilyl)propylamine to form the desired amide.
  • Alternative Routes: Direct amidation of 4-nitrobenzoic acid with 3-(triethoxysilyl)propylamine using coupling agents such as carbodiimides (e.g., EDC, DCC) under mild conditions.

This step requires careful control of moisture and reaction conditions because triethoxysilyl groups are sensitive to hydrolysis.

Representative Preparation Method (Hypothetical Protocol)

Step Reagents and Conditions Description
1 4-nitrobenzoic acid + SOCl2, reflux Conversion to 4-nitrobenzoyl chloride
2 4-nitrobenzoyl chloride + 3-(triethoxysilyl)propylamine, base (e.g., triethylamine), dry solvent (e.g., dichloromethane), 0-25 °C Formation of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- via amidation
3 Purification by recrystallization or chromatography Isolation of pure product

Analytical and Purification Notes

  • Purity: High purity (>99%) is achievable by crystallization from methanol-water mixtures, avoiding toxic solvents like acetonitrile.
  • Yield: Reported yields for similar benzamide derivatives range from 85-95%.
  • Characterization: 1H-NMR confirms the absence of residual solvents (methanol peaks absent after crystallization), and HPLC confirms purity.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Parameters Yield (%) Purity (%) Reference
Esterification Acid + Methanol + H2SO4 reflux Reflux, 15 h 77-85 >98
Amidation (Ammonia) Ester + NH3 gas in MeOH, 3 days RT Cooling to -10 °C, ambient reaction 95 >99.5
Amidation (Triethoxysilyl) Acid chloride + 3-(triethoxysilyl)propylamine, base, dry solvent 0-25 °C, inert atmosphere 85-90 >98 Inferred

Research Findings and Considerations

  • The use of anhydrous ammonia gas and methanol as solvent provides high conversion and purity without introducing toxic impurities.
  • Avoidance of column chromatography on industrial scale is preferred; use of solvents like methyl tert-butyl ether (MTBE) for extraction is advantageous due to safety and yield.
  • The triethoxysilyl group requires moisture-free conditions to prevent premature hydrolysis and polymerization.
  • Reaction monitoring by TLC and HPLC is essential to ensure completion and purity.

Q & A

Q. What are the established synthetic routes for 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step process:
  • Step 1 : Nitration of the benzamide precursor to introduce the nitro group.
  • Step 2 : Silane functionalization via coupling 3-(triethoxysilyl)propylamine under controlled conditions (e.g., anhydrous solvent, catalyst like triethylamine).
    Optimization strategies:
  • Temperature : Maintain 60–80°C during silane coupling to avoid premature hydrolysis.
  • Solvent : Use aprotic solvents (e.g., toluene, THF) to enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate high-purity product .
  • Scale-up : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of benzamide precursor to silane reagent) to minimize side products .

Q. How can researchers characterize the structural integrity and purity of 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm silane linkage via 1H^{1}\text{H}-NMR (δ ~0.6–1.2 ppm for Si-OCH2_2CH3_3) and nitro group presence via 13C^{13}\text{C}-NMR (δ ~125–135 ppm for aromatic carbons adjacent to NO2_2) .
  • FT-IR : Identify Si-O-Si stretching (~1000–1100 cm1^{-1}) and NO2_2 symmetric/asymmetric vibrations (~1520, 1350 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular weight (MW = 370.48 g/mol, C16_{16}H26_{26}N2_2O6_6Si) via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What key functional groups define the reactivity of 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide, and how do they compare to structurally similar compounds?

  • Methodological Answer : The compound’s dual functionality drives its applications:
Compound Functional Groups Key Reactivity
4-Nitro-N-[3-(triethoxysilyl)propyl]benzamideNitro (-NO2_2), triethoxysilyl (-Si(OEt)3_3)Nitro enables electrophilic substitution; silane facilitates covalent bonding to hydroxylated surfaces (e.g., silica, metals) .
N-(3-(Trimethoxysilyl)propyl)anilineSilane (-Si(OMe)3_3), amine (-NH2_2)Amine acts as a nucleophile; silane enhances adhesion in polymers.
4-Methyl-N-(3-(trimethoxysilyl)propyl)anilineMethyl (-CH3_3), silaneMethyl reduces polarity, altering solubility in hydrophobic matrices.

Advanced Research Questions

Q. What strategies are effective for incorporating 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide into silica-based composites to enhance adhesion properties?

  • Methodological Answer :
  • Surface Pre-treatment : Hydroxylate substrates (e.g., glass, SiO2_2 nanoparticles) via plasma cleaning or acid etching to expose -OH groups.
  • Silane Grafting : Immerse substrates in a 2% (w/v) solution of the compound in ethanol/water (95:5) at pH 4–5 (acetic acid) for 24 hours. The silane hydrolyzes to form Si-OH, which condenses with surface -OH groups .
  • Curing : Heat at 110°C for 1 hour to stabilize covalent bonds.
  • Performance Validation : Measure interfacial shear strength via pull-off tests or atomic force microscopy (AFM) .

Q. How do conflicting data on the nitro group’s reactivity in surface modification studies arise, and how can these discrepancies be resolved?

  • Methodological Answer : Contradictions often stem from:
  • pH Sensitivity : Nitro groups may undergo partial reduction under acidic/basic conditions, altering surface bonding. For example, acidic environments (pH < 3) can protonate the nitro group, reducing its electrophilicity.
  • Competing Reactions : Silane hydrolysis kinetics (faster in water-rich systems) may overshadow nitro-mediated interactions.
    Resolution Strategies :
  • Controlled Experiments : Compare reactivity in inert (N2_2 atmosphere) vs. ambient conditions.
  • In Situ Characterization : Use Raman spectroscopy to monitor nitro group integrity during grafting .

Q. What stability challenges does 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide face under varying environmental conditions, and how can they be mitigated?

  • Methodological Answer :
  • Hydrolytic Degradation : The triethoxysilyl group hydrolyzes in humid environments, forming silanols. Store the compound in anhydrous solvents (e.g., molecular sieves) at -20°C.
  • Thermal Stability : Decomposition occurs above 200°C (TGA data). For high-temperature applications (e.g., polymer curing), use stabilizers like antioxidants .
  • Photoreactivity : Nitro groups may degrade under UV light. Conduct reactions in amber glassware or add UV absorbers (e.g., benzotriazoles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

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